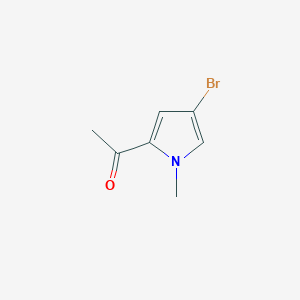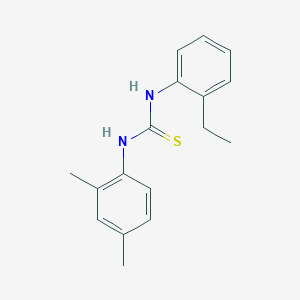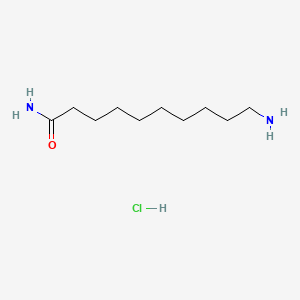
2,5-Bis(heptyloxy)terephthalohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,5-Bis(heptyloxy)terephthalohydrazide is an organic compound with the molecular formula C22H38N4O4 and a molecular weight of 422.56 g/mol It is characterized by its two heptyloxy groups attached to a terephthalohydrazide core
Vorbereitungsmethoden
The synthesis of 2,5-Bis(heptyloxy)terephthalohydrazide typically involves the reaction of terephthalohydrazide with heptyl bromide under basic conditions. The reaction is carried out in a suitable solvent, such as ethanol, at elevated temperatures to facilitate the substitution reaction. The product is then purified through recrystallization .
Industrial production methods may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield.
Analyse Chemischer Reaktionen
2,5-Bis(heptyloxy)terephthalohydrazide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can convert the hydrazide groups into amines.
Substitution: The heptyloxy groups can be substituted with other alkoxy groups under appropriate conditions.
Common reagents used in these reactions include potassium permanganate for oxidation, lithium aluminum hydride for reduction, and alkyl halides for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
2,5-Bis(heptyloxy)terephthalohydrazide has several scientific research applications:
Materials Science: It is used in the synthesis of covalent organic frameworks (COFs) and metal-organic frameworks (MOFs) due to its ability to form stable linkages.
Chemistry: The compound serves as a building block for the synthesis of more complex organic molecules.
Biology and Medicine: Research is ongoing to explore its potential as a drug delivery agent and its interactions with biological molecules.
Wirkmechanismus
The mechanism of action of 2,5-Bis(heptyloxy)terephthalohydrazide involves its ability to form stable covalent bonds with other molecules. The hydrazide groups can react with aldehydes and ketones to form hydrazones, which are useful in various chemical and biological applications. The heptyloxy groups provide hydrophobic interactions, enhancing the compound’s solubility in organic solvents .
Vergleich Mit ähnlichen Verbindungen
2,5-Bis(heptyloxy)terephthalohydrazide can be compared with similar compounds such as:
2,5-Bis(allyloxy)terephthalohydrazide: This compound has allyloxy groups instead of heptyloxy groups, which can lead to different reactivity and applications.
2,5-Bis(3-hydroxypropoxy)terephthalohydrazide: This compound contains hydroxypropoxy groups, which can introduce additional hydrogen bonding interactions.
The uniqueness of this compound lies in its specific hydrophobic interactions and its ability to form stable covalent bonds, making it suitable for a wide range of applications.
Eigenschaften
Molekularformel |
C22H38N4O4 |
|---|---|
Molekulargewicht |
422.6 g/mol |
IUPAC-Name |
2,5-diheptoxybenzene-1,4-dicarbohydrazide |
InChI |
InChI=1S/C22H38N4O4/c1-3-5-7-9-11-13-29-19-15-18(22(28)26-24)20(16-17(19)21(27)25-23)30-14-12-10-8-6-4-2/h15-16H,3-14,23-24H2,1-2H3,(H,25,27)(H,26,28) |
InChI-Schlüssel |
NHNYMZQPVRBWSF-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCOC1=CC(=C(C=C1C(=O)NN)OCCCCCCC)C(=O)NN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[6-(piperidin-1-yl)pyrimidin-4-yl]-1H-pyrazole-3-carboxylic acid](/img/structure/B12500103.png)

![(2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-methylpentanamido)acetic acid](/img/structure/B12500108.png)
methanone](/img/structure/B12500115.png)


![N-{[5-({2-[(2,6-dimethylphenyl)amino]-2-oxoethyl}sulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]methyl}furan-2-carboxamide](/img/structure/B12500133.png)
![Ethyl 5-[(3,4-dichlorobenzyl)amino]-2-(morpholin-4-yl)benzoate](/img/structure/B12500136.png)
![(R)-N-[(R)-(3,5-Di-tert-butyl-4-methoxyphenyl)[2-(dicyclohexylphosphino)phenyl]methyl]-2-methylpropane-2-sulfinamide](/img/structure/B12500137.png)
![2-[2-(3-fluorophenyl)-5-(2-hydroxyethyl)-4-methyl-6-oxopyrimidin-1(6H)-yl]-N-(4-phenylbutan-2-yl)acetamide](/img/structure/B12500140.png)
![2-[2-(4-Tert-butyl-4,5-dihydro-1,3-oxazol-2-yl)propan-2-yl]pyridine](/img/structure/B12500141.png)
![[3-(1,3-Benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl 3,5-difluorobenzoate](/img/structure/B12500163.png)
![ethyl 2-[({[5-(2,4-dichlorophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B12500172.png)
